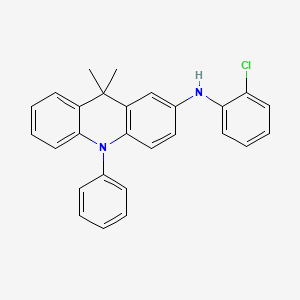
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a complex structure with multiple aromatic rings and a chlorine substituent, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves coupling the acridine core with the 2-chlorophenyl group and the dimethyl and phenyl substituents under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted acridine derivatives
科学的研究の応用
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in anticancer research.
Proflavine: Another acridine derivative with antimicrobial properties and used in wound dressings.
Amsacrine: An acridine-based anticancer drug that intercalates with DNA and inhibits topoisomerase II.
Uniqueness
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is unique due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the 2-chlorophenyl group and the dimethyl and phenyl substituents contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
特性
分子式 |
C27H23ClN2 |
|---|---|
分子量 |
410.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine |
InChI |
InChI=1S/C27H23ClN2/c1-27(2)21-12-6-9-15-25(21)30(20-10-4-3-5-11-20)26-17-16-19(18-22(26)27)29-24-14-8-7-13-23(24)28/h3-18,29H,1-2H3 |
InChIキー |
JXQJVZQSSOZBOS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)NC4=CC=CC=C4Cl)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


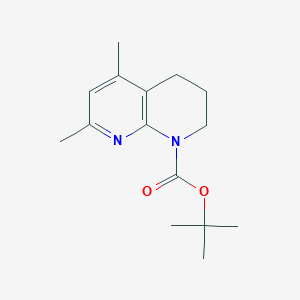
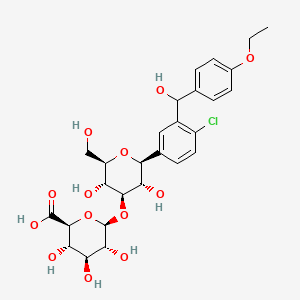
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
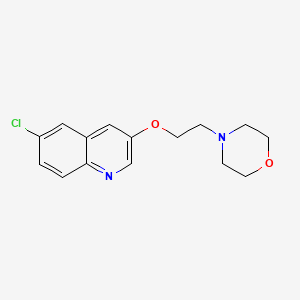

![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
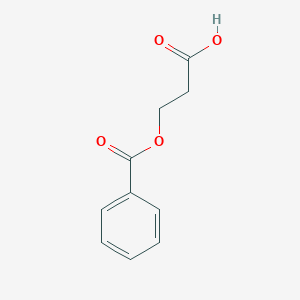

![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
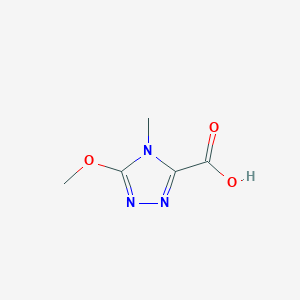

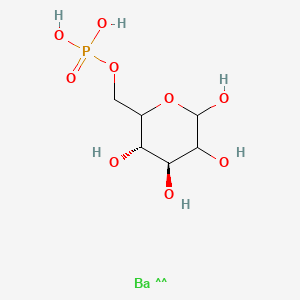
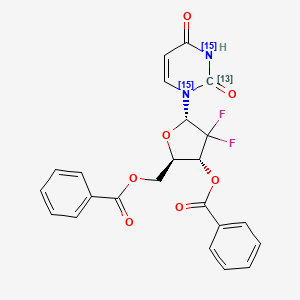
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
